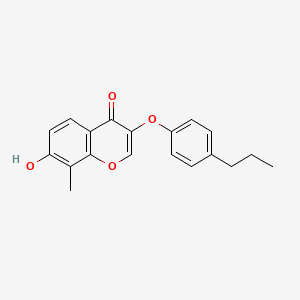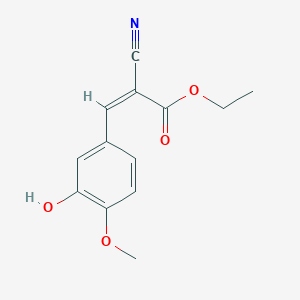![molecular formula C15H8ClNO4S B5910975 (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one](/img/structure/B5910975.png)
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one: is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by its unique structure, which includes a benzothiophene core substituted with a chlorinated, hydroxylated, and nitrated phenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxy-3-nitrobenzaldehyde with 1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation reaction.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pH, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzothiophene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored in the development of new pharmaceuticals. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics.
Wirkmechanismus
The mechanism of action of (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) may also contribute to its biological activity by inducing oxidative stress in target cells.
Vergleich Mit ähnlichen Verbindungen
- (2Z)-2-[(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one
- (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzofuran-3-one
- (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-indanone
Comparison: Compared to its analogs, (2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one exhibits unique properties due to the presence of the benzothiophene core. This core structure imparts specific electronic and steric characteristics that influence the compound’s reactivity and biological activity. For example, the benzothiophene core may enhance the compound’s ability to interact with certain biological targets, making it more effective in certain applications compared to its analogs.
Eigenschaften
IUPAC Name |
(2Z)-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClNO4S/c16-9-5-8(14(18)11(7-9)17(20)21)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQDEBRMTMHQAJ-MLPAPPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(NAPHTHALEN-1-YL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE](/img/structure/B5910892.png)
![N-[(E)-1-(4-fluorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B5910899.png)
![N-[(Z)-(MORPHOLIN-4-YL)(PHENYL)METHYLIDENE]BENZENESULFONAMIDE](/img/structure/B5910900.png)

![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)




![(1Z)-3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-[(2E)-3-phenylprop-2-enoyl]oxime](/img/structure/B5910934.png)
![[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate](/img/structure/B5910941.png)


